molecular formula C17H14N2O2S B7637925 N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide

N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide

Cat. No. B7637925
M. Wt: 310.4 g/mol
InChI Key: RVABXJWCCKTKIB-UHFFFAOYSA-N
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Description

N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide, also known as Mecamylamine, is a synthetic compound that has been widely studied for its potential applications in scientific research. Mecamylamine belongs to a class of compounds known as nicotinic acetylcholine receptor (nAChR) antagonists, which have been shown to have a wide range of physiological and biochemical effects.

Mechanism of Action

N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide acts as a competitive antagonist of nAChRs, which are ion channels that are activated by the neurotransmitter acetylcholine. By blocking the activity of nAChRs, N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide can modulate the release of various neurotransmitters and hormones, leading to a wide range of physiological and biochemical effects.
Biochemical and Physiological Effects:
N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of blood pressure and heart rate, and the modulation of immune function. N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide has also been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, such as schizophrenia, depression, and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide in lab experiments is its well-characterized mechanism of action, which allows for precise control over its effects on nAChRs. However, one limitation of using N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research on N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide and its applications in scientific research. For example, future studies could investigate the therapeutic potential of N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide in the treatment of various neurological and psychiatric disorders, as well as its potential applications in other areas of biomedical research, such as cancer biology and immunology. Additionally, future studies could investigate the development of novel compounds that target nAChRs with greater specificity and efficacy than N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide.

Synthesis Methods

N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One common method involves the reaction of 1-benzothiophene-2-carboxylic acid with methyl isocyanate to form the intermediate methyl 1-benzothiophene-2-carboxylate, which is then reacted with 4-aminobenzamide to form N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide.

Scientific Research Applications

N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide has been used extensively in scientific research, particularly in the study of nAChRs and their role in various physiological and pathological processes. For example, N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide has been used to study the effects of nAChR blockade on nicotine addiction, as well as the potential therapeutic applications of nAChR antagonists in the treatment of various neurological and psychiatric disorders.

properties

IUPAC Name

N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-18-16(20)11-6-8-13(9-7-11)19-17(21)15-10-12-4-2-3-5-14(12)22-15/h2-10H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVABXJWCCKTKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide

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